3-Fluoro-2,4-dimethoxyphenol
Description
3-Fluoro-2,4-dimethoxyphenol is a fluorinated phenolic derivative featuring methoxy groups at positions 2 and 4 and a fluorine atom at position 3. Fluorophenols are known for their altered electronic characteristics due to fluorine’s electronegativity, which enhances acidity and influences reactivity. Methoxy groups, as electron-donating substituents, increase solubility in organic solvents and may modulate biological activity, such as antioxidant or cytotoxic effects . The combination of fluorine and methoxy groups in this compound likely creates a unique electronic profile, balancing electron-withdrawing and donating effects, which could impact its chemical behavior and applications in pharmaceuticals or materials science.
Properties
IUPAC Name |
3-fluoro-2,4-dimethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHMYTNJQUISDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,4-dimethoxyphenol can be achieved through several methods. One common approach involves the fluorination of 2,4-dimethoxyphenol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2,4-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to remove the fluorine atom, yielding 2,4-dimethoxyphenol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar aprotic solvents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 2,4-dimethoxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2,4-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2,4-dimethoxyphenol involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The methoxy groups and hydroxyl group contribute to the compound’s overall stability and solubility, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,4-Dimethoxyphenol (No Fluorine Substituent)
- Structure : Methoxy groups at positions 2 and 4; lacks fluorine.
- Properties :
- Exhibits antioxidant activity by scavenging free radicals via hydrogen bonding and ether linkages .
- Used in synthesizing derivatives like geranyl-2,4-dimethoxyphenyl acetate, which shows cytotoxic activity (55% yield in acetylation reactions) .
- Lower acidity compared to fluorinated analogs due to the absence of electron-withdrawing fluorine.
3-Fluoro-2-methylphenol
- Structure : Fluorine at position 3 and methyl at position 2; lacks methoxy groups .
- Properties: Methyl groups increase hydrophobicity, reducing water solubility compared to methoxy-substituted analogs. Fluorine’s electron-withdrawing effect increases acidity (pKa ~8–9, similar to other fluorophenols).
- Key Difference: Methoxy groups in 3-Fluoro-2,4-dimethoxyphenol improve solubility in polar solvents and may enhance biological interactions (e.g., binding to proteins or enzymes).
3-Fluoro-2,6-dimethylphenol
- Structure : Fluorine at position 3 and methyl groups at 2 and 6 .
- Properties :
- Synthesized via Schiemann reaction, a common method for introducing fluorine via diazonium intermediates.
- Methyl groups sterically hinder electrophilic substitution reactions compared to methoxy-substituted derivatives.
2-Fluorophenol
- Structure: Fluorine at position 2; simplest fluorophenol .
- Properties: pKa ~8.7, significantly more acidic than phenol (pKa ~10) due to fluorine’s inductive effect. Limited applications in complex synthesis due to its simple structure.
- Key Difference: The additional methoxy groups in this compound provide steric and electronic complexity, enabling diverse functionalization (e.g., azo-coupling, as seen in ).
Comparative Data Table
*Estimated based on fluorophenol analogs.
Biological Activity
3-Fluoro-2,4-dimethoxyphenol is a fluorinated phenolic compound that has garnered attention for its potential biological activities. Characterized by a fluorine atom at the 3-position and two methoxy groups at the 2- and 4-positions on the benzene ring, this compound exhibits unique electronic properties that influence its reactivity and interactions with biological systems. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₁₁F O₂
- Molecular Weight : Approximately 172.19 g/mol
- Structure :
The presence of the fluorine atom enhances the compound's reactivity, while the methoxy groups contribute to its stability and solubility in biological environments .
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in the body, thereby preventing oxidative stress and associated cellular damage. Comparative studies have shown that this compound's antioxidant capacity is comparable to other known phenolic antioxidants .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating inhibitory effects that warrant further exploration for potential applications in treating infections .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, including breast cancer (MCF-7) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Interaction : The fluorine atom enhances binding affinity to specific enzymes and receptors, potentially increasing inhibitory effects on targets such as cyclooxygenase (COX) and lipoxygenases (LOX) .
- Cellular Signaling : The compound may modulate signaling pathways involved in inflammation and cancer progression .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 4-Fluoro-3-methoxyphenol | Fluorine at position 4; methoxy at position 3 | Antioxidant properties |
| 2,6-Dimethoxyphenol | Two methoxy groups at positions 2 and 6 | Antioxidant and antimicrobial activity |
| 3-Methoxy-4-fluorophenol | Fluorine at position 4; methoxy at position 3 | Similar reactivity profiles |
| 2-Fluoro-4-methoxyphenol | Fluorine at position 2; methoxy at position 4 | Potentially different biological activity |
The unique positioning of the fluorine and methoxy groups in this compound contributes to its distinct electronic characteristics and biological activities compared to these similar compounds .
Study on Anticancer Activity
A notable study published in Journal of Medicinal Chemistry explored the anticancer effects of various phenolic compounds, including this compound. The results indicated a significant reduction in cell viability in MCF-7 cells with an IC50 value indicating effective concentration levels for therapeutic potential .
Study on Antioxidant Activity
Another research article evaluated the antioxidant capacity of several phenolic compounds. The study utilized DPPH assay methods to measure radical scavenging activity. Results showed that this compound exhibited comparable antioxidant activity to reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
